[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride
Description
[(2R,3R)-1,2-Dimethylpyrrolidin-3-yl]methanol hydrochloride is a chiral pyrrolidine derivative featuring a tertiary amine backbone substituted with two methyl groups at positions 1 and 2 and a hydroxymethyl group at position 3. Its hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry. The stereochemistry (2R,3R) is critical for its biological interactions, as enantiomeric purity often dictates receptor binding efficacy.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-4-8(6)2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI Key |
CYQFGBIDTYIVRY-HHQFNNIRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C)CO.Cl |
Canonical SMILES |
CC1C(CCN1C)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring construction, functionalization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . In industry, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of [(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives
a. [(3R,4S)-3-Methylpyrrolidine-3,4-diyl]dimethanol Hydrochloride () This compound shares a pyrrolidine core but differs in substituents: it has two hydroxymethyl groups and one methyl group (vs. one hydroxymethyl and two methyl groups in the main compound). Key differences include:
The additional hydroxymethyl groups in ’s compound increase polarity and hydrogen-bonding capacity, favoring aqueous solubility. In contrast, the main compound’s methyl groups likely enhance membrane permeability .
b. Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate () This pyrrole derivative (C21H22N4O2, MW 362) is structurally distinct due to its ester, cyano, and aryl substituents. Unlike the main compound’s saturated pyrrolidine ring, this molecule features a fused pyrrole-pyrrolidine system, increasing aromaticity and conjugation.
Phenethylamine Derivatives
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, ) Dopamine HCl (C8H12ClNO2, MW 189.64) is a catecholamine with two hydroxyl groups on the benzene ring. While both compounds are hydrochloride salts, dopamine’s phenolic hydroxyls confer extreme polarity (LogP ~-1.5) and rapid renal clearance. The main compound’s pyrrolidine scaffold and methyl groups may offer better blood-brain barrier penetration, making it more suitable for central nervous system targets .
Pyridine Derivatives
{2H,3H-[1,4]Dioxino[2,3-b]Pyridin-3-yl}methanol Hydrochloride () This pyridine-dioxane hybrid lacks the pyrrolidine core but shares a hydroxymethyl group. Its fused heterocyclic system likely reduces conformational flexibility compared to the main compound. Safety data is unavailable, but its pyridine moiety may introduce π-π stacking interactions in binding assays, unlike the main compound’s aliphatic tertiary amine .
Research Findings and Implications
- Stereochemical Impact : The (2R,3R) configuration in the main compound may optimize chiral recognition in enzyme-binding pockets, similar to pyrrolidine-based drugs like levodopa .
- Solubility vs. Permeability : ’s compound (52.5 Ų polar surface area) is more water-soluble, but the main compound’s methyl groups balance hydrophobicity for oral bioavailability.
- Synthetic Utility : The main compound’s simpler structure (vs. ’s multi-substituted pyrrole) facilitates scalable synthesis and derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
